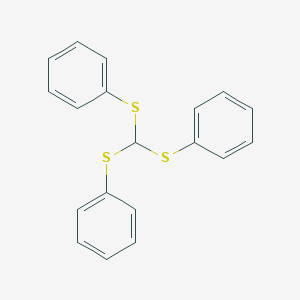

Tris(phenylthio)methane

Beschreibung

Eigenschaften

IUPAC Name |

bis(phenylsulfanyl)methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQHDHPBEXTHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(SC2=CC=CC=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346848 | |

| Record name | Tris(phenylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4832-52-4 | |

| Record name | Tris(phenylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(phenylthio)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(phenylthio)methane, also known as triphenyl trithioorthoformate, is an organosulfur compound with the chemical formula HC(SPh)₃. This molecule serves as a valuable reagent and building block in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the formyl group or its synthetic equivalents. Its utility is notable in the preparation of complex molecules within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including experimental protocols, quantitative data, and key structural visualizations.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4832-52-4 | [1] |

| Molecular Formula | C₁₉H₁₆S₃ | [1] |

| Molecular Weight | 340.53 g/mol | [1] |

| Melting Point | 39-41 °C | |

| Boiling Point | 113 °C | [1] |

| Form | Solid | |

| Assay | ≥98% |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a suitable one-carbon electrophile with thiophenol or its corresponding thiophenoxide salt. A prevalent method involves the reaction of chloroform with sodium thiophenoxide.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Thiophenol

-

Sodium hydroxide

-

Chloroform

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol. To this solution, add thiophenol dropwise at room temperature. The reaction is exothermic. Stir the resulting suspension of sodium thiophenoxide for 30 minutes.

-

Reaction with Chloroform: To the suspension of sodium thiophenoxide, add chloroform dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Yield: The yield of the reaction can vary depending on the specific conditions but is generally moderate to good.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton (HC(SPh)₃) and multiplets in the aromatic region corresponding to the protons of the three phenyl groups.

¹³C NMR: The carbon NMR spectrum will show a signal for the methine carbon and signals for the carbons of the phenyl rings.

| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |

| ~5.5-6.0 ppm (s, 1H, -CH) | ~60-70 ppm (-CH) |

| ~7.2-7.5 ppm (m, 15H, Ar-H) | ~125-135 ppm (Ar-C) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. Key expected absorption bands are summarized in Table 3.

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~1580, 1480, 1440 | Aromatic C=C stretching |

| ~740, 690 | C-H out-of-plane bending for monosubstituted benzene |

| ~1080, 1020 | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 4.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 341.04868 |

| [M+Na]⁺ | 363.03062 |

| [M-H]⁻ | 339.03412 |

| [M]⁺ | 340.04085 |

Fragmentation Pathway:

The fragmentation of the molecular ion in mass spectrometry can provide structural information. A logical fragmentation pathway is illustrated below.

Caption: A possible fragmentation pathway for this compound in mass spectrometry.

Applications in Synthesis

This compound is a versatile reagent in organic synthesis. It can be deprotonated to form the tris(phenylthio)methyllithium carbanion, which is a potent nucleophile used for the introduction of a protected formyl group. It is also utilized in the preparation of β-amino acids and as a catalyst in asymmetric synthesis.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocol outlined, along with the comprehensive characterization data, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The unique reactivity and structural features of this compound continue to make it a compound of significant interest in modern organic synthesis.

References

Physical and chemical properties of Tris(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(phenylthio)methane, also known as triphenyl trithioorthoformate, is a versatile organic compound with significant applications in chemical synthesis. Its unique structure, featuring a central carbon atom bonded to three phenylthio groups, makes it a valuable reagent, particularly as a formyl anion equivalent. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in research and development. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is characterized by its stability under standard conditions and its solubility in various organic solvents.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4832-52-4 | |

| Molecular Formula | C₁₉H₁₆S₃ | |

| Molecular Weight | 340.53 g/mol | |

| Melting Point | 39-41 °C | |

| Boiling Point | 113 °C (Flash Point, closed cup) | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral data.

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts: [M+H]⁺: 341.04868, [M+Na]⁺: 363.03062, [M-H]⁻: 339.03412, [M]⁺: 340.04085.[1] |

Chemical Properties and Reactivity

This compound serves as a valuable reagent in organic synthesis, primarily functioning as a masked formyl group. Its reactivity is centered around the central methine proton, which can be deprotonated by a strong base to form a nucleophilic carbanion. This anion can then react with various electrophiles.

Key applications of its reactivity include:

-

Formylation Reactions: It is used as a formylating reagent.

-

Preparation of β-amino acids: It is utilized in the synthesis of β-amino acids.

-

Asymmetric Synthesis: It can act as a catalyst in asymmetric synthesis.

-

Pictet-Spengler Cyclization: It has been used in the preparation of 1-phenylthio-tetrahydroisoquinolines through an activated Pictet-Spengler cyclization.

-

Synthesis of Homoallylchalcogenoacetals: It reacts with allylsilanes in the presence of a Lewis acid to form homoallylchalcogenoacetals.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroform with thiophenol in the presence of a base.

Materials:

-

Thiophenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a stirrer and a condenser.

-

Cool the solution in an ice bath.

-

Slowly add thiophenol to the cooled solution with continuous stirring.

-

After the addition of thiophenol is complete, slowly add chloroform to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Diagram of Synthesis Workflow:

References

An In-depth Technical Guide to Tris(phenylthio)methane: A Versatile Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(phenylthio)methane (CAS Number: 4832-52-4), also known as triphenyl trithioorthoformate, is a multifaceted organosulfur compound that has emerged as a valuable reagent in contemporary organic synthesis. Its utility lies primarily in its function as a masked formyl group and its ability to act as a precursor to a potent nucleophile, tris(phenylthio)methyllithium. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in the construction of complex molecular architectures relevant to pharmaceutical research and drug development. While primarily a synthetic intermediate, this guide also addresses the current understanding of its biological activity profile.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 4832-52-4 | [1] |

| Molecular Formula | C₁₉H₁₆S₃ | [2] |

| Molecular Weight | 340.53 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 39-41 °C | [1][2] |

| Boiling Point | 113 °C | |

| Synonyms | Triphenyl trithioorthoformate | [1] |

| Storage | Store at 10°C - 25°C in a well-closed container. |

Synthesis of this compound

While this compound is commercially available from various suppliers, a common laboratory-scale synthesis involves the reaction of a suitable haloform with thiophenol or its corresponding salt. A representative protocol is detailed below.

Experimental Protocol: Synthesis from Bromoform and Thiophenol

Materials:

-

Bromoform

-

Thiophenol

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (3.0 equivalents) in anhydrous ethanol.

-

To this solution, add sodium ethoxide (3.0 equivalents) portion-wise while stirring.

-

After the base has completely dissolved, add bromoform (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white crystalline solid.

Core Applications in Organic Synthesis

This compound serves as a pivotal building block in several key synthetic transformations, primarily through the generation of its lithiated derivative, which acts as a formyl anion equivalent.

Role as a Masked Formylating Agent

The tris(phenylthio)methyl group can be considered a "masked" or protected form of a formyl group (-CHO). The true utility of this compound is unlocked upon its deprotonation with a strong base, such as n-butyllithium, to form tris(phenylthio)methyllithium. This powerful nucleophile can then participate in a variety of carbon-carbon bond-forming reactions.

Caption: Generation and reaction of the formyl anion equivalent.

Asymmetric Synthesis of β-Amino Acids

This compound is a valuable reagent in the asymmetric synthesis of β-amino acids, which are important structural motifs in numerous biologically active molecules and peptidomimetics.[1]

Materials:

-

This compound

-

n-Butyllithium in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Chiral N-sulfinyl imine

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.0 equivalent) dropwise, and stir the resulting solution at -78 °C for 30 minutes to generate tris(phenylthio)methyllithium.

-

In a separate flask, dissolve the chiral N-sulfinyl imine (1.0 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly add the solution of the N-sulfinyl imine to the pre-formed tris(phenylthio)methyllithium solution via cannula.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-amino tris(phenylthio)methyl derivative.

Caption: Workflow for the asymmetric synthesis of β-amino acid derivatives.

The Pictet-Spengler Reaction

This compound has been employed in the preparation of 1-phenylthio-tetrahydroisoquinolines via an activated Pictet-Spengler cyclization.[2] This reaction is a powerful tool for the synthesis of various alkaloids and pharmacologically active compounds.

Materials:

-

A suitable β-arylethylamine (e.g., a tryptamine derivative)

-

This compound

-

A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C.

-

Add the Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-phenylthio-tetrahydroisoquinoline.

Caption: Logical flow of the Pictet-Spengler reaction.

Deprotection of the Tris(phenylthio)methyl Group

The successful application of this compound as a masked formyl group relies on the efficient and clean deprotection to reveal the desired carbonyl functionality. This is typically achieved through hydrolysis under acidic conditions, often facilitated by a thiophilic promoter.

Experimental Protocol: Hydrolysis to a Carbonyl Compound

Materials:

-

Tris(phenylthio)methyl-substituted compound

-

Mercury(II) chloride (HgCl₂)

-

Mercury(II) oxide (HgO)

-

Aqueous acetone (or another suitable solvent system)

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolve the tris(phenylthio)methyl-substituted compound in aqueous acetone.

-

Add mercury(II) chloride (2.5 equivalents) and mercury(II) oxide (2.5 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the mercury salts.

-

Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired carbonyl compound.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of publicly available data on the direct biological activity of this compound. Extensive searches for its effects on signaling pathways, enzyme inhibition, or cytotoxicity have not yielded significant results. Therefore, its primary relevance to drug development professionals lies in its role as a versatile synthetic building block.[3] The ability to introduce a masked formyl group and participate in the stereocontrolled synthesis of complex nitrogen-containing heterocycles, such as β-amino acids and tetrahydroisoquinolines, makes it an important tool in the synthesis of potential therapeutic agents and natural products.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a reliable method for the introduction of a formyl group equivalent in a variety of molecular contexts. Its application in the asymmetric synthesis of β-amino acids and the construction of complex heterocyclic scaffolds underscores its importance in the synthesis of molecules with potential pharmaceutical applications. While direct biological activity has not been reported, its utility as a synthetic tool makes it an important compound in the arsenal of researchers and scientists in both academic and industrial settings, including those in the field of drug discovery and development. Further exploration of its reactivity and applications is likely to continue to reveal new and innovative synthetic strategies.

References

Spectroscopic Profile of Tris(phenylthio)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(phenylthio)methane, a key reagent and building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 7.50 | m | 15H | Aromatic protons (Ar-H) |

| 5.18 | s | 1H | Methine proton (-CH) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | Aromatic C (quaternary) |

| 131.5 | Aromatic CH |

| 129.2 | Aromatic CH |

| 128.8 | Aromatic CH |

| 65.5 | Methine C (-CH) |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | w | Aromatic C-H stretch |

| 1580 | m | C=C aromatic ring stretch |

| 1475 | m | C=C aromatic ring stretch |

| 1440 | m | C=C aromatic ring stretch |

| 1085 | m | C-S stretch |

| 1020 | m | |

| 740 | s | Aromatic C-H out-of-plane bend |

| 690 | s | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 340 | [M]⁺ |

| 231 | [M - SPh]⁺ |

| 109 | [PhS]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized via the pyrolysis of tetrakis(phenylthio)methane. In a typical procedure, tetrakis(phenylthio)methane is heated under vacuum, yielding this compound and diphenyl disulfide as a byproduct. The product is then purified by chromatography.

NMR Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra are recorded on a spectrometer operating at a frequency of 60 MHz for ¹H and 15.08 MHz for ¹³C, respectively. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a spectrophotometer. The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are recorded on a mass spectrometer using the electron ionization (EI) technique at an ionization energy of 70 eV. The sample is introduced via a direct inlet system.

Logical Workflow for Spectroscopic Analysis

The characterization of a synthesized compound like this compound follows a logical progression of spectroscopic analyses to confirm its structure and purity.

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Tris(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Tris(phenylthio)methane. Due to the absence of publicly available experimental spectra in peer-reviewed literature and spectral databases at the time of this writing, this guide presents predicted spectral data based on established NMR prediction software and analysis of structurally related compounds. It also includes a comprehensive, generalized experimental protocol for acquiring high-quality NMR data for this and similar aromatic thioether compounds.

Introduction to this compound

This compound, with the chemical formula (C₆H₅S)₃CH and CAS number 4832-52-4, is an organic compound that serves as a versatile reagent in organic synthesis.[1][2] It is characterized by a central methane carbon atom bonded to three phenylthio groups.[1][2] Understanding its structural and electronic properties through techniques like NMR spectroscopy is crucial for its effective application in research and development.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational models that analyze the molecule's structure to estimate the magnetic environment of each nucleus. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methine (-CH) | 5.5 - 6.0 | Singlet (s) | 1H |

| Aromatic (ortho-H) | 7.4 - 7.6 | Multiplet (m) | 6H |

| Aromatic (meta-H) | 7.2 - 7.4 | Multiplet (m) | 6H |

| Aromatic (para-H) | 7.1 - 7.3 | Multiplet (m) | 3H |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methine (-CH) | 60 - 70 |

| Aromatic (ipso-C) | 130 - 135 |

| Aromatic (ortho-C) | 132 - 137 |

| Aromatic (meta-C) | 128 - 130 |

| Aromatic (para-C) | 127 - 129 |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Protocols for NMR Spectroscopy

This section outlines a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound or similar aromatic thioethers.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3][4][5] Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shifts to 0 ppm.

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the specific instrument.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 scans or more may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Spectral Width: A range of 0 to 200 ppm is appropriate for most organic compounds.

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals of this compound to its molecular structure.

Caption: Logical workflow for the assignment of ¹H and ¹³C NMR spectra of this compound.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and a robust protocol for obtaining experimental data. For definitive structural confirmation and analysis, it is imperative to acquire and interpret high-resolution experimental NMR spectra.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Tris(phenylthio)methane

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of Tris(phenylthio)methane, a compound of interest in organic synthesis. Due to a lack of available experimental mass spectrometry data in peer-reviewed literature and spectral databases, this guide presents a comprehensive, theoretically derived fragmentation pathway. This analysis is grounded in the fundamental principles of mass spectrometry and the known fragmentation behaviors of analogous aryl thioether compounds.

Executive Summary

This compound [(C₆H₅S)₃CH], also known as triphenyl trithioorthoformate, is a molecule utilized in various organic syntheses. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex reaction mixtures. This document outlines the predicted major fragmentation pathways of this compound under electron ionization, provides a tabulated summary of the expected key fragment ions, and details a standard experimental protocol for acquiring the mass spectrum of a solid organic compound like this compound. A logical workflow for the fragmentation analysis is also presented visually.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 340. The subsequent fragmentation is anticipated to be dominated by the cleavage of the carbon-sulfur bonds, which are the most labile sites in the molecule. The stability of the resulting fragments, particularly those involving the phenylthio group, will govern the major fragmentation pathways.

The primary fragmentation event is predicted to be the homolytic cleavage of a carbon-sulfur bond, leading to the loss of a phenylthio radical (•SC₆H₅) and the formation of the bis(phenylthio)methyl cation. This cation is expected to be a prominent peak in the spectrum. Subsequent fragmentations would involve further losses of phenylthio or related moieties.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundances are theoretical estimations based on the predicted stability of the ions.

| m/z | Proposed Fragment Ion | Formula | Lost Neutral Fragment | Predicted Relative Abundance |

| 340 | [M]⁺˙ (Molecular Ion) | [C₁₉H₁₆S₃]⁺˙ | - | Moderate |

| 231 | [CH(SC₆H₅)₂]⁺ | [C₁₃H₁₁S₂]⁺ | •SC₆H₅ | High |

| 123 | [CH(SC₆H₅)]⁺ | [C₇H₆S]⁺ | (SC₆H₅)₂ | Moderate |

| 109 | [SC₆H₅]⁺ | [C₆H₅S]⁺ | •CH(SC₆H₅)₂ | Moderate to High |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | •S and other fragments | Moderate |

Experimental Protocols

A standard experimental protocol for obtaining an electron ionization mass spectrum of a solid sample such as this compound is as follows:

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dissolution if using GC-MS.

-

Helium carrier gas (for GC-MS)

Procedure:

-

Sample Preparation (for GC-MS): a. Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent. b. Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Sample Introduction (for Direct Insertion Probe): a. Load a small amount of the solid this compound into a capillary tube. b. Insert the capillary tube into the direct insertion probe. c. Introduce the probe into the ion source of the mass spectrometer. d. Gradually heat the probe to volatilize the sample.

-

Mass Spectrometer Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

Scan Rate: 1-2 scans/second

-

-

Data Acquisition: a. Initiate data acquisition. b. For GC-MS, the mass spectrum is recorded as the compound elutes from the GC column. c. For the direct insertion probe, data is collected as the sample evaporates.

-

Data Analysis: a. Identify the molecular ion peak. b. Analyze the fragmentation pattern to identify major fragment ions. c. Compare the obtained spectrum with theoretical predictions or library data if available.

Visualizations

The following diagrams illustrate the theoretical fragmentation pathway and the logical workflow for analyzing the mass spectrum of this compound.

The Formyl Anion Equivalent: A Technical Guide to Tris(phenylthio)methane in Formylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the introduction of a formyl group (–CHO) is a fundamental transformation, pivotal in the construction of complex molecular architectures and the synthesis of pharmaceutical agents. While numerous formylating agents exist, the concept of a "formyl anion equivalent" provides a powerful umpolung strategy, reversing the inherent electrophilic nature of the carbonyl carbon. Tris(phenylthio)methane, (PhS)₃CH, has emerged as a stable and versatile precursor to the tris(phenylthio)methyllithium carbanion, a potent nucleophile that serves as a masked formyl anion. This technical guide provides an in-depth exploration of the mechanism of action of this compound in formylation reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Mechanism of Action

The utility of this compound as a formylating agent is a two-stage process that hinges on the principle of umpolung, or the reversal of polarity. The overall transformation involves the conversion of an electrophile (E⁺) into a formylated product (E-CHO).

The process begins with the deprotonation of the acidic methine proton of this compound using a strong, non-nucleophilic base, typically an organolithium reagent such as n-butyllithium. This irreversible acid-base reaction, conducted at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF), generates the highly nucleophilic tris(phenylthio)methyllithium.[1] This lithium carbanion is stabilized by the three electron-withdrawing phenylthio groups through inductive effects and d-orbital participation of the sulfur atoms.

In the second stage, this potent nucleophile readily attacks a wide range of electrophiles, forming a new carbon-carbon bond and yielding a trithioorthoformate intermediate. This intermediate effectively protects the newly introduced formyl group.

The final and crucial step is the hydrolysis of the trithioorthoformate to unmask the aldehyde functionality. This is typically achieved under acidic conditions, often with the assistance of a thiophilic metal salt, such as mercuric chloride (HgCl₂) or silver nitrate (AgNO₃), to facilitate the cleavage of the robust carbon-sulfur bonds.

Quantitative Data Presentation

The formylation of various electrophiles using this compound proceeds with good to excellent yields. The following table summarizes representative examples, showcasing the versatility of this methodology.

| Electrophile | Reagents and Conditions | Intermediate Product | Hydrolysis Conditions | Final Aldehyde | Yield (%) |

| n-Butyl bromide | 1. (PhS)₃CH, n-BuLi, THF, -78 °C | 1,1,1-Tris(phenylthio)pentane | HgCl₂, HgO, aq. acetone | Pentanal | 85 |

| Benzyl bromide | 1. (PhS)₃CH, n-BuLi, THF, -78 °C | 1,1,1-Tris(phenylthio)-2-phenylethane | HgCl₂, HgO, aq. acetone | Phenylacetaldehyde | 82 |

| Cyclohexanone | 1. (PhS)₃CH, n-BuLi, THF, -78 °C | 1-(Tris(phenylthio)methyl)cyclohexanol | H⁺, H₂O | 1-Formylcyclohexanol | 75 |

| Benzaldehyde | 1. (PhS)₃CH, n-BuLi, THF, -78 °C | 1,2-Diphenyl-1,1,2-tris(phenylthio)ethanol | H⁺, H₂O | Benzoin | 70 |

Experimental Protocols

General Procedure for the Formylation of an Alkyl Halide

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Alkyl halide

-

Mercuric chloride (HgCl₂)

-

Mercuric oxide (HgO)

-

Acetone

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Generation of Tris(phenylthio)methyllithium: A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen). To this solution, n-butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. The formation of the lithium salt is often indicated by a color change.

-

Alkylation: The alkyl halide (1.1 eq) is added to the solution of tris(phenylthio)methyllithium at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) and then allowed to warm to room temperature overnight.

-

Work-up of the Trithioorthoformate: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude trithioorthoformate. This intermediate can be purified by chromatography if necessary.

-

Hydrolysis of the Trithioorthoformate: The trithioorthoformate is dissolved in a mixture of acetone and water. Mercuric chloride (2.2 eq) and mercuric oxide (1.1 eq) are added, and the resulting suspension is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Final Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude aldehyde is then purified by distillation or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Unveiling the Versatility of the Trithioorthoformate Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trithioorthoformate group, a sulfur analog of the orthoformate functionality, presents a unique and versatile platform in organic synthesis. Its distinct reactivity profile, stemming from the presence of three sulfur atoms attached to a central carbon, offers a gateway to a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of the trithioorthoformate group, including its synthesis, stability, and diverse reactions, with a focus on applications relevant to pharmaceutical and natural product research.

Core Reactivity and Stability

Trithioorthoformates, with the general structure HC(SR)₃, exhibit a balance of stability and reactivity that makes them valuable synthetic intermediates. They are generally more stable to hydrolysis than their oxygen counterparts, the orthoformates.[1] This enhanced stability can be attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, which reduces the electrophilicity of the central carbon atom.

However, under acidic conditions, trithioorthoformates can undergo hydrolysis to initially form a dithioester and ultimately a carboxylic acid. This controlled lability is a key feature, allowing the trithioorthoformate group to serve as a masked carboxyl group.

Synthesis of Trithioorthoformates

The synthesis of trithioorthoformates can be achieved through several methods. A common laboratory-scale preparation involves the reaction of chloroform with a sodium thiolate, generated in situ from a thiol and a strong base like sodium hydroxide or sodium metal in an alcohol solvent.[2] Another approach involves the reaction of dithioformic acids with appropriate sulfur nucleophiles.

A representative experimental protocol for the synthesis of trimethyl trithioorthoformate is outlined below:

Experimental Protocol: Synthesis of Trimethyl Trithioorthoformate from Chloroform and Sodium Methanethiolate.[2]

Materials:

-

Methanol

-

Sodium hydroxide

-

Chloroform

-

Methanethiol (or a precursor)

Procedure:

-

A solution of sodium methanethiolate is prepared by reacting methanethiol with sodium hydroxide in methanol.

-

Chloroform is then added dropwise to the cooled sodium methanethiolate solution.

-

The reaction is exothermic and should be carefully controlled to maintain a constant reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.

-

The resulting sodium chloride precipitate is removed by vacuum filtration.

-

The filtrate, containing trimethyl trithioorthoformate, methanol, and any unreacted chloroform, is then subjected to fractional distillation to isolate the pure product.

Note: All glassware should be meticulously dried, as trithioorthoformates are sensitive to moisture.[2]

Key Reactions of the Trithioorthoformate Group

The reactivity of the trithioorthoformate group is characterized by its behavior as a masked formyl or carboxyl group and its susceptibility to both nucleophilic and electrophilic attack at different positions.

Hydrolysis

As mentioned, trithioorthoformates can be hydrolyzed under acidic conditions. The rate of hydrolysis is dependent on the pH and the structure of the trithioorthoformate. While specific kinetic data for a wide range of trithioorthoformates is not extensively tabulated in the literature, comparative studies show that trimethyl trithioorthoformate is significantly more stable to hydrolysis than trimethyl orthoformate.[1]

Quantitative Data on Hydrolytic Stability:

| Compound | Relative Hydrolysis Rate | Conditions |

| Trimethyl Orthoformate | Fast | Acidic |

| Trimethyl Trithioorthoformate | Slow | Acidic |

This table provides a qualitative comparison based on available literature. Specific rate constants are highly dependent on reaction conditions.

Reactions with Nucleophiles

The central carbon of the trithioorthoformate group is electrophilic and can react with various nucleophiles, often activated by a Lewis acid.

Organometallic Reagents: Strong nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) can react with trithioorthoformates. These reactions can lead to the formation of dithioacetals and, upon further reaction and hydrolysis, can provide access to aldehydes and ketones. The reaction proceeds via nucleophilic substitution of one of the thioalkyl groups.

Amines: Trithioorthoformates can react with primary and secondary amines, particularly under Lewis acid catalysis, to form formamidines and other nitrogen-containing heterocycles. These reactions are valuable in the synthesis of various pharmaceutical building blocks.[3]

Reactions involving Deprotonation

The proton on the central carbon of the trithioorthoformate group is acidic and can be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This carbanion can then react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones, allowing for the formation of new carbon-carbon bonds. This reactivity makes trithioorthoformates useful as formyl anion equivalents.

Applications in Synthesis

The unique reactivity of the trithioorthoformate group has been leveraged in various areas of organic synthesis, including the construction of complex molecules.

Use as a Protecting Group

The trithioorthoformate group can be used to protect thiols. The relative stability of the trithioorthoformate to a range of reaction conditions, coupled with its selective removal under specific hydrolytic conditions, makes it a useful protecting group in multi-step synthesis.

Synthesis of Heterocyclic Compounds

Trithioorthoformates are valuable precursors for the synthesis of a variety of sulfur-containing heterocyclic compounds. Annulation reactions involving the deprotonated trithioorthoformate intermediate can be used to construct five- and six-membered rings, which are common motifs in many bioactive molecules.[4]

Role in Drug Discovery and Natural Product Synthesis

While direct incorporation of the trithioorthoformate group into final drug molecules is not common, its utility as a versatile synthetic intermediate is significant. It can serve as a masked formyl or carboxyl group, enabling the introduction of these functionalities at a late stage in a synthetic sequence. The potential for the trithioorthoformate group to be used as a bioisosteric replacement for other functional groups is an area of ongoing interest in medicinal chemistry.

Spectroscopic Data

The characterization of trithioorthoformates relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the central carbon of a trithioorthoformate typically appears as a singlet in the region of δ 5.0-6.0 ppm. The chemical shifts of the protons on the alkyl groups (R) will depend on their specific environment.

-

¹³C NMR: The central carbon atom of the trithioorthoformate group typically resonates in the range of δ 50-70 ppm.

Infrared (IR) Spectroscopy: Trithioorthoformates exhibit characteristic C-S stretching vibrations in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of trimethyl trithioorthoformate shows a molecular ion peak at m/z 154, corresponding to its molecular weight. Fragmentation patterns often involve the loss of thioalkyl radicals (•SR) and other characteristic fragments.

Spectroscopic Data for Trimethyl Trithioorthoformate:

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ ~2.1 (s, 9H, S-CH₃), δ ~5.1 (s, 1H, CH) |

| ¹³C NMR (CDCl₃) | δ ~14 (S-CH₃), δ ~55 (CH) |

| MS (EI) | M⁺ at m/z 154 |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Conclusion

The trithioorthoformate group is a functional group with a rich and varied reactivity profile. Its stability, coupled with its ability to be transformed into a range of other functionalities, makes it a valuable tool for organic chemists. For researchers in drug development and natural product synthesis, understanding the nuances of trithioorthoformate chemistry can unlock new synthetic strategies for accessing complex and biologically active molecules. Further exploration of its reactivity, particularly in the context of developing novel methodologies and its potential as a bioisostere, will undoubtedly continue to expand its role in modern organic synthesis.

References

The Genesis of a Key Reagent: A Technical History of Tris(phenylthio)methane

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational tools of organic synthesis is paramount. Tris(phenylthio)methane, a seemingly simple yet remarkably versatile reagent, holds a significant place in the annals of organic chemistry. This technical guide delves into the discovery, historical development, and core synthetic methodologies of this important molecule, providing a comprehensive resource for its application in modern research.

This compound, also known as triphenyl trithioorthoformate, emerged from the broader exploration of organosulfur chemistry. Its utility primarily stems from the ability of the methanetriyl proton to be abstracted by a strong base, generating the tris(phenylthio)methyllithium carbanion. This nucleophilic species has proven invaluable for the introduction of a masked formyl group or for the construction of more complex molecular architectures.

Early Explorations and the Dawn of Trithioorthoformates

The intellectual lineage of this compound can be traced back to the pioneering work on sulfur-stabilized carbanions. While a definitive "discovery" paper solely dedicated to the first synthesis of this compound is not readily apparent in the historical literature, its preparation is rooted in established reactions of the mid-20th century. The fundamental transformation involves the reaction of a haloform with a thiolate, a reaction pattern known for the formation of orthoformates and their thio-analogs.

Key contributions from chemists such as Dieter Seebach and his contemporaries in the 1960s and 1970s were instrumental in popularizing the use of sulfur-containing reagents for "umpolung" (polarity inversion) of carbonyl reactivity. A seminal 1970 publication by Seebach, Beck, and Stegmann described the formation of this compound through the pyrolysis of tetrakis(phenylthio)methane. This work, while not the initial synthesis, highlights its early recognition as a stable and characterizable compound within the burgeoning field of organosulfur chemistry.

The most direct and widely recognized synthesis, however, involves the reaction of chloroform with sodium thiophenoxide. This method, leveraging the nucleophilicity of the thiophenoxide anion and the electrophilic nature of the chloroform carbon, provides a straightforward and efficient route to the desired trithioorthoformate.

Core Synthetic Protocol: The Chloroform Route

The reaction between chloroform and sodium thiophenoxide remains the most practical and historically significant method for the preparation of this compound. The overall transformation can be represented as follows:

Figure 1. Overall reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Thiophenol and Chloroform

This protocol is a generalized representation based on established chemical principles and early reports.

Materials:

-

Thiophenol (C₆H₅SH)

-

Sodium metal (Na) or Sodium hydride (NaH)

-

Anhydrous solvent (e.g., ethanol, diethyl ether, or tetrahydrofuran)

-

Chloroform (CHCl₃)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Preparation of Sodium Thiophenoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium thiophenoxide is prepared. This can be achieved by carefully adding sodium metal to a solution of thiophenol in an anhydrous solvent or by reacting thiophenol with sodium hydride. The reaction is typically performed under an inert atmosphere to prevent oxidation of the thiophenolate.

-

Reaction with Chloroform: The solution of sodium thiophenoxide is cooled in an ice bath. Chloroform is then added dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction Completion and Work-up: After the addition of chloroform is complete, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from ethanol or methanol) or by column chromatography to yield pure this compound as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times can vary depending on the specific conditions and scale of the reaction.

| Parameter | Value | Reference |

| Yield | 60-80% | General literature |

| Reaction Time | 2-12 hours | General literature |

| Reaction Temperature | 0 °C to reflux | General literature |

| Melting Point | 39-41 °C | [1] |

| ¹³C NMR (CDCl₃, δ) | ~60.3 (CH), 127.5 (para-C), 129.2 (ortho-C), 133.0 (meta-C), 134.5 (ipso-C) | Spectroscopic databases |

Logical Workflow of Synthesis and Application

The synthesis of this compound is the first step in a logical workflow that leads to its primary application as a precursor to a nucleophilic formyl anion equivalent.

Figure 2. Synthetic workflow from starting materials to the application of this compound.

This workflow illustrates the conversion of readily available starting materials into a versatile nucleophilic reagent. The final hydrolysis step unmasks the formyl group, completing the "umpolung" of the carbonyl carbon's reactivity.

Conclusion

The history of this compound is intrinsically linked to the development of modern synthetic organic chemistry, particularly the strategic use of organosulfur compounds. While its initial discovery may not be attributable to a single, celebrated publication, its synthesis from chloroform and thiophenol represents a classic and robust transformation. For contemporary researchers, a firm grasp of this history and the associated experimental protocols provides a valuable foundation for leveraging this powerful reagent in the synthesis of complex molecules, from novel pharmaceuticals to innovative materials. The legacy of this compound continues to be written in the laboratories where its unique reactivity is harnessed to forge new chemical bonds and unlock new scientific frontiers.

References

Theoretical Deep Dive: Unraveling the Electronic Structure of Tris(phenylthio)methane

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Tris(phenylthio)methane, a molecule featuring a central carbon atom bonded to three phenylthio groups, presents a unique electronic and conformational landscape. Its structure, characterized by the interplay of steric and electronic effects of the bulky phenylthio substituents, is of significant interest in the fields of materials science and medicinal chemistry. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for predicting its reactivity, stability, and potential as a building block for novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of this compound. While direct computational studies on this specific molecule are not extensively available in public literature, we will draw upon established computational protocols and data from closely related structural analogs, namely triphenylmethane and tris(methylthio)methane, to provide a robust framework for its analysis. This approach allows for a detailed exploration of the expected geometric parameters, frontier molecular orbitals, and charge distribution, offering valuable insights for researchers in the field.

Core Computational Methodologies

The theoretical investigation of the electronic structure of molecules like this compound primarily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used method, offering an optimal balance between computational cost and accuracy for systems of this size. Another foundational ab initio method is Hartree-Fock (HF) theory, which, while less accurate than modern DFT functionals due to its neglect of electron correlation, provides a valuable qualitative starting point.

Experimental Protocols: A Computational Approach

The "experiments" in this context are computational simulations designed to probe the molecule's properties. A typical workflow for such a theoretical study is outlined below.

1. Geometry Optimization: The initial step involves determining the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. This is achieved by starting with an approximate structure and using an algorithm to find the coordinates that correspond to the minimum energy on the potential energy surface.

-

Method: Density Functional Theory (DFT) or Hartree-Fock (HF).

-

Functional (for DFT): A common choice for organic molecules is a hybrid functional such as B3LYP, which combines the strengths of both HF and DFT.

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-31G(d,p) or a more flexible one such as 6-311+G(d,p) is typically employed. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding involving sulfur.

2. Frequency Calculation: Once a stationary point on the potential energy surface is found, a frequency calculation is performed. This serves two purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Thermodynamic Properties: The calculation yields vibrational frequencies that can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

3. Electronic Property Calculations: With the optimized geometry, a "single-point" energy calculation is performed using a higher level of theory or a larger basis set to obtain more accurate electronic properties. These include:

-

Molecular Orbitals: The calculation provides the energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron Density and Charge Distribution: The overall distribution of electrons in the molecule can be analyzed. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges, providing insights into the polarity and reactivity of different sites within the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Data Presentation: Insights from Structural Analogs

Due to the lack of specific published data for this compound, the following tables present quantitative data from theoretical studies on its close structural analogs: triphenylmethane ((C₆H₅)₃CH) and tris(methylthio)methane ((CH₃S)₃CH). This data serves as a valuable reference for what can be expected for this compound.

Table 1: Calculated Geometric Parameters of Tris(methylthio)methane Conformers

Data sourced from a study employing gas-phase electron diffraction and ab initio calculations at the HF/6-311+G(d) level of theory.

| Parameter | G+G+ Conformer (C₂ symmetry) | GA Conformer (C₁ symmetry) |

| Bond Lengths (Å) | ||

| r(C-CH₃-S) | 1.805(2) | 1.805 (assumed) |

| r(C-CH₂-S) | 1.806(2) | 1.806 (assumed) |

| r(C-CH₃-H) | 1.108(5) | 1.108 (assumed) |

| r(C-CH₂-H) | 1.098(5) | 1.098 (assumed) |

| Bond Angles (°) ** | ||

| ∠(C-S-C) | 102.8(24) | 102.8 (assumed) |

| ∠(S-C-S) | 115.9(3) | 115.9 (assumed) |

| Dihedral Angles (°) ** | ||

| φ(CSCS) | 54(6) | 74 and 186 (ab initio values) |

Table 2: Theoretical Enthalpy Differences for Tris(methylthio)methane Conformers at 373 K

| Computational Method | ΔH (kcal mol⁻¹) |

| HF/6-311+G(d) | 1.49 |

| MP2/6-311+G(d) | 2.38 |

| B3LYP/6-311+G(d) | 2.15 |

Table 3: Representative Computational Parameters for Triphenylmethane

Based on common practices for DFT calculations on similar aromatic molecules.[1]

| Parameter | Value/Method |

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-31G(d,p) or 6-311G(d,p) |

| Key Properties Calculated | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) |

Visualizing Computational Workflows and Molecular Properties

Graphviz diagrams are provided below to illustrate the logical flow of the computational studies and the relationships between key electronic structure concepts.

References

Methodological & Application

Tris(phenylthio)methane: A Versatile Formylating Reagent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(phenylthio)methane, (PhS)₃CH, is a versatile reagent in organic synthesis, primarily utilized as a masked formyl group equivalent. Its synthetic utility stems from the ability of the central carbon atom to act as either a nucleophilic or an electrophilic formyl synthon upon appropriate activation. The three phenylthio groups stabilize an adjacent carbanion, allowing for deprotonation to form tris(phenylthio)methyllithium, a potent nucleophile. Conversely, in the presence of a Lewis acid, this compound can act as an electrophilic formylating agent. These dual reactivities make it a valuable tool for the introduction of a formyl group or its protected equivalent in a variety of molecular scaffolds, finding applications in the synthesis of aldehydes, ketones, and heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound as a formylating reagent.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₆S₃ |

| Molecular Weight | 340.53 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 39-41 °C |

| Solubility | Freely soluble in most organic solvents such as THF, dichloromethane, and ether |

| Stability | Stable indefinitely if stored at ambient temperatures in a tightly sealed container to exclude moisture.[1] |

Applications in Organic Synthesis

This compound serves as a precursor to both nucleophilic and electrophilic formyl synthons, enabling a range of synthetic transformations.

Nucleophilic Formylation via Tris(phenylthio)methyllithium

The most common application of this compound is as a precursor to its lithiated derivative, tris(phenylthio)methyllithium. This organolithium reagent acts as a nucleophilic formyl anion equivalent, reacting with various electrophiles.

Reaction Scheme: (PhS)₃CH + n-BuLi → (PhS)₃CLi + BuH (PhS)₃CLi + E⁺ → (PhS)₃CE (PhS)₃CE → R-CHO (after hydrolysis)

Tris(phenylthio)methyllithium reacts with primary and secondary alkyl halides to form the corresponding trithioorthoformates, which can be subsequently hydrolyzed to aldehydes.

The reagent readily adds to aldehydes and ketones to furnish α-hydroxy trithioorthoformates, which are precursors to α-hydroxy aldehydes. It also participates in 1,4-conjugate addition reactions with α,β-unsaturated ketones and nitroalkenes.

Quantitative Data for Nucleophilic Addition to Nitroalkenes:

| Substrate (Nitroalkene) | Product | Yield (%) | Reference |

| α-or-glycero-nitroolefin | Diastereomerically pure 1,2-adduct | 82-90 | [2] |

Electrophilic Formylation of Aromatic Compounds

In the presence of a strong Lewis acid, this compound can act as an electrophilic formylating agent for electron-rich aromatic and heteroaromatic compounds, such as indoles and phenols. The Lewis acid activates the reagent, facilitating the cleavage of a C-S bond and generating a reactive electrophile.

Reaction Scheme: Ar-H + (PhS)₃CH + Lewis Acid → Ar-CH(SPh)₂ + PhSH Ar-CH(SPh)₂ → Ar-CHO (after hydrolysis)

Pictet-Spengler Reaction

This compound can be employed in a variation of the Pictet-Spengler reaction for the synthesis of 1-phenylthio-substituted tetrahydroisoquinolines.[3] In this reaction, it serves as a carbonyl equivalent that reacts with a β-arylethylamine.

Experimental Protocols

Protocol 1: Generation of Tris(phenylthio)methyllithium and Subsequent Nucleophilic Addition

This protocol describes the in-situ generation of tris(phenylthio)methyllithium and its reaction with an electrophile, using the addition to a nitroalkene as an example.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

α-or-glycero-nitroolefin

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware, syringes, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon) setup

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with this compound (1.0 eq).

-

Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.0 eq) is added dropwise via syringe while maintaining the temperature at -78 °C. The formation of the lithiated species is typically indicated by a color change.

-

The solution is stirred at -78 °C for 30 minutes.

-

A solution of the α-or-glycero-nitroolefin (1.2 eq) in anhydrous THF is added dropwise to the freshly prepared tris(phenylthio)methyllithium solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,2-adduct.

Protocol 2: Electrophilic Formylation of Indole

This protocol provides a general procedure for the Lewis acid-mediated formylation of an electron-rich heterocycle like indole.

Materials:

-

This compound

-

Indole

-

Titanium tetrachloride (TiCl₄) or other suitable Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware, syringes, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon) setup

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet is charged with indole (1.0 eq) and this compound (1.1 eq).

-

Anhydrous DCM is added, and the solution is stirred until all solids dissolve.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of TiCl₄ (1.2 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C to room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The mixture is diluted with DCM and the layers are separated. The aqueous layer is extracted with DCM (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting crude dithioacetal is then subjected to hydrolysis (e.g., using a mercury(II) salt or other methods) to yield the corresponding aldehyde.

-

The final product is purified by column chromatography.

Visualizations

Caption: Workflow for Nucleophilic Formylation.

References

Application Notes and Protocols for the Pictet-Spengler Cyclization with Tris(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[1][2][4] A significant variation of this reaction, known as the activated Pictet-Spengler cyclization, utilizes thioorthoesters like tris(phenylthio)methane to generate 1-thiosubstituted products. These products are valuable intermediates for further carbon-carbon bond formation.

This document provides a detailed protocol for the Pictet-Spengler cyclization using this compound, based on established principles of the reaction. It is designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Principle

The reaction proceeds through the initial formation of a sulfonium ion from this compound, which then acts as the electrophile. The β-arylethylamine attacks this electrophile to form an intermediate that subsequently undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product. The use of this compound introduces a phenylthio group at the 1-position of the resulting tetrahydro-β-carboline or tetrahydroisoquinoline ring system.

Experimental Protocol

The following is a representative protocol for the Pictet-Spengler cyclization of a generic β-arylethylamine with this compound.

Materials:

-

β-Arylethylamine (e.g., Tryptamine or Phenethylamine derivative) (1.0 eq)

-

This compound (1.1 eq)

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂, TiCl₄, or TMSOTf) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for Column Chromatography

-

Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamine (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add this compound (1.1 eq) to the solution and stir until dissolved.

-

Slowly add the Lewis acid catalyst (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours, monitor by TLC).

-